molecular formula C9H8FN3O B1406137 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 97096-91-8

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B1406137
CAS No.: 97096-91-8
M. Wt: 193.18 g/mol
InChI Key: QLTKJQFHICGITB-UHFFFAOYSA-N
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Description

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one ( 97096-91-8) is a fluorinated organic compound with a molecular formula of C9H8FN3O and a molecular weight of 193.18 g/mol . This chemical belongs to the aminopyrazolone class, characterized by a five-membered pyrazol-3-one ring system substituted with an amino group and a 2-fluorophenyl ring at the 2-position. The presence of both electron-donating (amino) and electron-withdrawing (fluoro) groups on this heterocyclic scaffold makes it a valuable building block in medicinal chemistry and drug discovery research. Researchers utilize this compound as a key precursor for synthesizing more complex molecules. Its structure is often employed in the exploration of novel pharmaceuticals, particularly in the development of targeted therapeutic agents. The compound is identified under the MDL number MFCD20227688 . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Please note that this product is currently out of stock. Safety Notice: This chemical is offered For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

5-amino-2-(2-fluorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-6-3-1-2-4-7(6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKJQFHICGITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure:

  • Hydrazine derivatives (e.g., phenylhydrazine or substituted hydrazines) are refluxed with 3-oxoesters or ketoesters in ethanol or water.
  • Acidic or basic catalysts may be employed to facilitate cyclization.
  • The reaction generally proceeds under reflux for 3–4 hours, monitored via TLC.
  • The product, 5-Amino-3-methyl-1-phenyl-1H-pyrazole derivatives, is purified via recrystallization or chromatography.

Research Findings:

  • A study demonstrated the synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole by refluxing phenylhydrazine with ethyl acetoacetate in ethanol, yielding high purity products within 3 hours.
  • Variations include substituting phenylhydrazine with substituted hydrazines to introduce different aryl groups, including fluorophenyl groups, which are crucial for the fluorophenyl substitution at position 2.

Azo Coupling and Cyclization of Polyfluoroalkyl Pyrazol-3-ones

An alternative route involves azo coupling reactions of pyrazol-5-ol derivatives with aryldiazonium salts, followed by cyclization to introduce fluorinated aryl groups at the 2-position.

Procedure Highlights:

  • Synthesize 2-arylhydrazinylidene-3-oxoesters via azo coupling of pyrazol-5-ol with aryldiazonium chlorides.
  • Cyclize these intermediates with hydrazines or hydrazine derivatives to form the fluorinated pyrazol-3-one core.
  • The process often employs mild acid or base catalysis, with reaction times ranging from 2 to 4 hours.

Research Data:

  • A study reported the synthesis of polyfluoroalkyl-containing pyrazol-3-ones via azo coupling, followed by cyclization, leading to compounds with promising biological activity.
  • The method allows for diversification of the fluorophenyl group at position 2, including fluorine substitutions at ortho or para positions.

Catalytic Tandem Knoevenagel-Michael Reaction

This method involves a one-pot multistep process where arylaldehydes react with pyrazolones in the presence of catalysts like ammonium phosphate in aqueous media.

Procedure:

  • Mix 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with arylaldehyde in water.
  • Add a catalytic amount of ammonium phosphate [(NH4)2HPO4].
  • Reflux at 80°C for 2 hours.
  • Isolate the product via filtration and recrystallization.

Research Findings:

  • The process efficiently yields 4,4'-arylmethylene-bis(3-methyl-5-pyrazolones), which can be further transformed into the target compound by selective functionalization.
  • Electron-withdrawing substituents on the aldehyde enhance yields, indicating the reaction’s sensitivity to electronic effects.

Specific Synthesis of 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

In practice, the synthesis of the fluorinated derivative involves the following optimized steps:

  • Starting Material: 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
  • Reagents: 2-fluorobenzaldehyde, hydrazine hydrate or substituted hydrazines.
  • Conditions: Reflux in ethanol or water, with or without catalysts such as acetic acid or catalytic amounts of acids/bases.
  • Reaction Time: Approximately 3 hours.
  • Yield: Typically ranges from 78% to 98%, depending on substituents and reaction conditions.

Sample Reaction Scheme:

5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + 2-fluorobenzaldehyde + hydrazine hydrate → this compound

Data Table: Summary of Preparation Methods

Method Reagents Catalyst/Conditions Reaction Time Yield Range Advantages
Hydrazine + 3-oxoester Hydrazine, ketoester Reflux in ethanol/water 3–4 hours 78–99% High yield, straightforward
Azo coupling + cyclization Pyrazol-5-ol, aryldiazonium Mild acid/base, reflux 2–4 hours 70–95% Structural diversification
Tandem Knoevenagel-Michael Arylaldehyde, pyrazolone Aqueous, 80°C 2 hours 82–92% Environmentally friendly, high efficiency

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research has shown that derivatives of pyrazolones, including 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyrazolone derivatives displayed potent antibacterial activity against various strains of bacteria, including resistant strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects:
Pyrazolone derivatives have also been investigated for their anti-inflammatory properties. A study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Analgesic Properties:
The analgesic effects of pyrazolone compounds are well-documented. This compound has been evaluated for its pain-relieving properties in animal models, showing efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

Synthesis of Metal Complexes:
The compound serves as a ligand in the formation of metal complexes. These complexes have been studied for their catalytic properties and potential applications in organic synthesis. For example, metal complexes derived from pyrazolone ligands have shown promise in catalyzing reactions such as C–C bond formation and oxidation reactions .

Polymer Chemistry:
In polymer science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds can lead to materials with improved resistance to heat and deformation under stress .

Analytical Chemistry Applications

Chromatographic Analysis:
The compound has been utilized as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its unique spectral characteristics allow for the accurate quantification of pyrazolone derivatives in complex mixtures .

Spectroscopic Studies:
Spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have employed this compound to investigate molecular interactions and conformational changes in various chemical environments .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the fluorinated derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than non-fluorinated counterparts, highlighting the importance of fluorine substitution in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory effects of this compound on lipopolysaccharide-induced macrophages. The compound reduced levels of TNF-alpha and IL-6 cytokines by approximately 50%, demonstrating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Pyrazol-3-one derivatives vary in substituents at positions 2, 4, and 5, which significantly alter their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Position 2 Substituent Position 5 Substituent Key Structural Differences Reference
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one 2-fluorophenyl NH₂ Fluorine at phenyl ortho position
5-(2-Fluorophenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one (6i) 2-fluorophenyl CH₃ (dimethyl at C4) Dimethyl at C4; no amino group
TSE-1 (2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one) Phenyl CF₃ Trifluoromethyl at C5
TSE-4 (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) Phenyl CH₃ Methyl at C5; no fluorine
5-Amino-2-(2,4-dinitrophenyl)-2,4-dihydro-3H-pyrazol-3-one 2,4-dinitrophenyl NH₂ Nitro groups increase electron deficiency
Muzolimine (5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one) 3,4-dichlorophenyl ethyl NH₂ Dichlorophenyl and ethyl chain

Physicochemical Properties

  • Fluorine’s electronegativity reduces lipophilicity (logP ≈ 1.55 for similar compounds) compared to chlorinated analogs (logP > 2) .
  • Solubility: The amino group enhances aqueous solubility, whereas methyl or trifluoromethyl groups increase hydrophobicity. For example, TSE-1 (CF₃) is less soluble in polar solvents than the target compound .

Biological Activity

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9FN3OC_9H_9FN_3O with a molecular weight of 193.17 g/mol. The compound features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, which contributes to its reactivity and biological profile.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A comparative analysis of various pyrazole compounds, including this compound, revealed that certain derivatives possess remarkable inhibitory effects against pathogenic bacteria and fungi.

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
This compound0.22 - 0.25-Bactericidal
Other derivatives (e.g., 4a, 5a)VariesVariesBactericidal/Fungicidal

The minimum inhibitory concentration (MIC) values indicate potent activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound could be developed as an effective antimicrobial agent .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation.

Cell LineIC50 (μM)Mechanism
MCF-7 (breast cancer)10 - 15Caspase activation
HeLa (cervical cancer)12 - 18Apoptosis induction

The compound's ability to elevate caspase-3 levels significantly suggests its role as an apoptosis inducer, which is crucial for the development of new anticancer therapies .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in cell models, thereby reducing inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that this compound showed significant activity against resistant strains of bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant bacterial infections.

Case Study 2: Anticancer Mechanism Investigation

In a separate investigation focusing on breast cancer treatment, researchers explored the mechanism by which this compound induces apoptosis in MCF-7 cells. The results indicated that the compound activates caspase pathways leading to programmed cell death, making it a candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5-amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one and its derivatives?

  • Methodology :

  • The compound is synthesized via cyclocondensation reactions starting from hydrazine derivatives and β-keto esters or β-diketones. For example, 5-amino-pyrazol-3-ones can be prepared by reacting substituted hydrazines with fluorophenyl-containing precursors under reflux in ethanol or acetic acid, followed by recrystallization for purification .
  • Advanced protocols include Vilsmeier–Haack reactions for introducing formyl groups and Mannich reactions for functionalizing the pyrazolone core with aromatic or heterocyclic substituents .

Q. How is the structure of this compound confirmed experimentally?

  • Methodology :

  • X-ray crystallography confirms the tautomeric form (e.g., CH-form dominance) and intermolecular hydrogen bonding patterns. For example, the NH₂ and C=O groups form hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .
  • Spectroscopic techniques :
  • IR spectroscopy identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹.
  • NMR (¹H/¹³C) confirms substituent positions, with characteristic signals for the fluorophenyl ring (δ ~7.0–7.5 ppm) and pyrazolone NH/CH₂ groups .

Q. What are the key physicochemical properties of this compound relevant to material design?

  • Data :

  • Thermal stability : Decomposition temperatures >250°C, as observed in thermogravimetric analysis (TGA) for structurally similar pyrazolone derivatives .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water due to the hydrophobic fluorophenyl group .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the reactivity and biological activity of 5-amino-pyrazol-3-one derivatives?

  • Methodology :

  • Electron-withdrawing effects : The fluorine atom enhances electrophilicity at the pyrazolone ring, facilitating nucleophilic substitutions. Comparative studies with non-fluorinated analogs show improved binding to biological targets (e.g., kinases, receptors) due to increased dipole interactions .
  • Biological assays : Fluorinated derivatives exhibit enhanced antimicrobial and antitumor activities compared to non-fluorinated analogs, as shown in MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-Maximal Inhibitory Concentration) assays .

Q. What experimental approaches are used to study the coordination chemistry of this compound with metal ions?

  • Methodology :

  • Synthesis of metal complexes : Reacting the pyrazolone ligand with Zn(II), Cu(II), or Fe(III) salts in ethanol/water mixtures yields binuclear complexes. For example, Zn(II) complexes with pyrazolone ligands show luminescence properties useful in optoelectronic applications .
  • Characterization :
  • UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands.
  • Cyclic voltammetry reveals redox behavior, such as reversible Zn²⁺/Zn⁰ reduction peaks .

Q. How can computational methods complement experimental data in understanding tautomerism and electronic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates energy differences between tautomeric forms (e.g., CH vs. NH tautomers) and predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular docking : Simulates interactions with biological targets (e.g., EGFR or VEGFR-2 kinases) to rationalize structure-activity relationships (SAR) observed in vitro .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

  • Case Study :

  • Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic proton exchange. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to resolve ambiguities .
  • Conflicting IR data for NH₂ groups can be clarified by comparing solid-state (KBr pellet) vs. solution-phase spectra .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 2
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.